1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

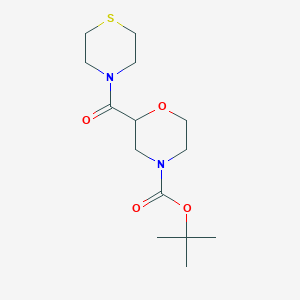

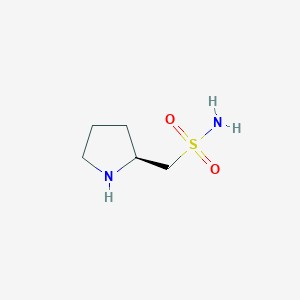

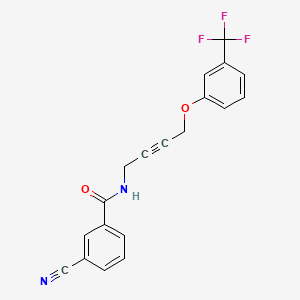

The compound “1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide” is a complex organic molecule. It contains a fluorophenyl group, a phenylsulfonyl group, and a tetrahydroisoquinoline group, all attached to a methanesulfonamide core .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall properties of the molecule .Chemical Reactions Analysis

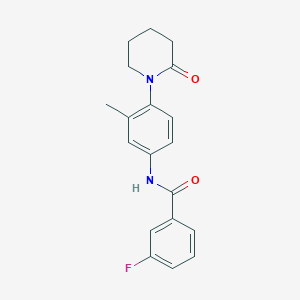

The reactivity of this compound would depend on the specific functional groups present. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the tetrahydroisoquinoline group might participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen

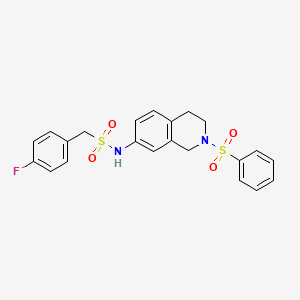

Molecular Interactions and Enzyme Inhibition

This compound and its analogs have been extensively explored for their potential as inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT), highlighting their significance in understanding enzyme interactions and potential therapeutic applications. For instance, studies have demonstrated that certain sulfonamide and sulfone derivatives show high potency and selectivity towards PNMT, suggesting that modifications in the molecular structure can significantly impact their inhibitory activity and lipophilicity, which in turn affects their ability to cross the blood-brain barrier (Grunewald et al., 2006)[https://consensus.app/papers/comparison-binding-grunewald/c75db408cee95be0885ff8ec2d3ba35a/?utm_source=chatgpt]. Further research on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines has provided insights into how these compounds interact with the PNMT enzyme, leading to the development of more potent and selective inhibitors (Romero et al., 2004)[https://consensus.app/papers/inhibitors-phenylethanolamine-nmethyltransferase-romero/20e483cb8ba55190aefbe3a978e7c6cf/?utm_source=chatgpt].

Synthetic Methodologies and Chemical Analysis

Advancements in synthetic methodologies for constructing tetrahydroisoquinoline derivatives have been reported, showcasing the versatility and potential of these compounds in various chemical synthesis contexts. For example, catalytic asymmetric addition techniques have been developed to introduce sulfone-bearing quaternary stereocenters into isoindolinones, illustrating the compound's role in facilitating complex stereoselective syntheses (Bhosale et al., 2022)[https://consensus.app/papers/addition-nacyliminium-access-sulfonebearing-bhosale/290909104a9553ed96d343be2677768f/?utm_source=chatgpt]. Additionally, high-performance liquid chromatography methods have been optimized for the simultaneous analysis of tetrahydroisoquinolines, further underscoring their importance in biomedical research and pharmacological studies (Inoue et al., 2008)[https://consensus.app/papers/analysis-1234tetrahydroisoquinolines-highperformance-inoue/1723084d33eb59baae8cc7e0d7fe89df/?utm_source=chatgpt].

Structural Studies and Supramolecular Chemistry

Structural studies of tetrahydroisoquinoline derivatives have provided valuable insights into weak interactions such as C-H...F and C-H...O, which are crucial for understanding the molecular conformation and packing in crystals. These studies highlight the influence of organic fluorine in crystal packing and the role of these compounds in elucidating fundamental aspects of supramolecular chemistry (Choudhury et al., 2003)[https://consensus.app/papers/study-interactions-choudhury/aa63712dc190576389ee253f2262ff95/?utm_source=chatgpt].

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-(4-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4S2/c23-20-9-6-17(7-10-20)16-30(26,27)24-21-11-8-18-12-13-25(15-19(18)14-21)31(28,29)22-4-2-1-3-5-22/h1-11,14,24H,12-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWLXUFPVWIRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2637226.png)

![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid](/img/structure/B2637228.png)

![8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2637236.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2637237.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)cyclopropanecarboxamide](/img/structure/B2637241.png)